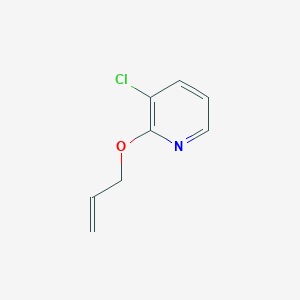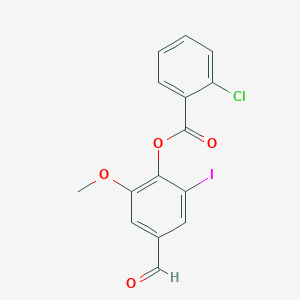
4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate is a chemical compound with the molecular formula C15H10ClIO4 . It has a molecular weight of 416.6. This compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for 4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate is1S/C15H11ClO4/c1-19-14-8-10 (9-17)6-7-13 (14)20-15 (18)11-4-2-3-5-12 (11)16/h2-9H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate is a powder . It has a melting point of 91-92 degrees Celsius .Aplicaciones Científicas De Investigación
Application 1: Flame Retardant Epoxy Resin System
- Summary of the Application : This research focuses on the synthesis of a phosphorous-containing bio-based curing agent for flame retardant epoxy resin systems. The curing agent, 4-(((3-aminopropyl) imino) methyl)- 2-methoxyphenyl(4-(((3-aminopropyl) imino) methyl)- 2-methoxyphenyl) phenylphosphonate (VDTS2), was successfully synthesized .
- Methods of Application : The chemical structure of the intermediate and the curing agent was characterized by Fourier transform infrared (FTIR) and nuclear magnetic resonance spectroscopy. An epoxy resin was then cured with the phosphorous-based curing agent used in different ratios and with a petroleum-based curing agent .
- Results or Outcomes : The flame-retardant properties and thermal decomposition of the respective films were investigated by the limiting oxygen index (LOI), UL-94 burning test, differential scanning calorimetry, thermogravimetric analysis (TGA) and FTIR spectroscopy. The results of the FR tests showed that the epoxy films cured with the novel amine VDTS2 were able to achieve flame retardancy with an LOI value of 35% and a UL-94 rating of V-0 .
Application 2: Thermo-pH Responsive Polymers
- Summary of the Application : This research focuses on achieving functional polymers with thermo-pH responsivity. New functional monomers have been prepared, one of which is based on vanillin as a renewable material of 2- ( (dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA) .
- Methods of Application : The new monomers were evaluated with 1 H, 13 C NMR, FTIR, and UV. The next step was focused on preparing a new series of thermo-pH functional polymer with three different molar concentrations of DMAMVA and one molar concentration of APA .
- Results or Outcomes : The effect of hydrophilic/hydrophobic groups based on the new monomers on the phase separation and the lower critical solution temperature of N -isopropylacrylamide has been investigated using two methods; the turbidity method by UV–Vis spectroscopy in which the change in transmittance has been taken with the temperature of the polymer solution .
Application 3: Synthetic 2-Aminothiazole-Based Compounds
- Summary of the Application : The 2-aminothiazole scaffold is a characteristic structure in drug development with several biological activities. It can act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
- Methods of Application : The synthetic strategies developed to access the novel 2-aminothiazole derivatives (N-substituted, 3-substitified, 4-substituted, multi-substituted, aryl/alkyl substituents or acyl/other substituents) are based on the synthetic pathways of these 2-aminothiazoles .
- Results or Outcomes : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .
Application 4: Industrial Applications
- Summary of the Application : 4-Formyl-2-iodo-6-methoxyphenyl butanoate, a compound similar to “4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate”, is available for scientific research needs .
- Methods of Application : This compound is synthesized and made available by suppliers for use in various research and industrial applications .
- Results or Outcomes : The specific applications and results would depend on the specific research or industrial context in which this compound is used .
Application 5: Anticancer, Antioxidant, Antimicrobial and Anti-inflammatory Agent
- Summary of the Application : The 2-aminothiazole scaffold, a structure similar to “4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate”, is one of the characteristic structures in drug development. This essential revelation has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
- Methods of Application : Various 2-aminothiazole-based derivatives have been broadly used to remedy different kinds of diseases with high therapeutic influence. The synthetic strategies developed to access the novel 2-aminothiazole derivatives are based on the synthetic pathways of these 2-aminothiazoles .
- Results or Outcomes : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .
Application 6: Industrial Applications
- Summary of the Application : 4-formyl-2-iodo-6-methoxyphenyl butanoate, a compound similar to “4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate”, is available for scientific research needs .
- Methods of Application : This compound is synthesized and made available by suppliers for use in various research and industrial applications .
- Results or Outcomes : The specific applications and results would depend on the specific research or industrial context in which this compound is used .
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. For example, H302 means harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, and H335 may cause respiratory irritation . There are several precautionary statements associated with the compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent specific precautions that should be taken when handling the compound .
Propiedades
IUPAC Name |
(4-formyl-2-iodo-6-methoxyphenyl) 2-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClIO4/c1-20-13-7-9(8-18)6-12(17)14(13)21-15(19)10-4-2-3-5-11(10)16/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDLULSDBRRLCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClIO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2358463.png)
![3-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358465.png)
![N-(3-cyano-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2358467.png)
![N-[3-(methylthio)phenyl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2358469.png)
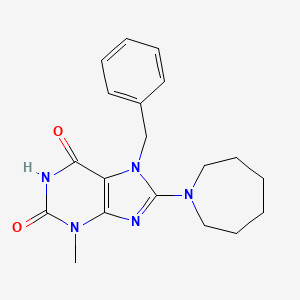
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2358473.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dimethylphenyl)methanone](/img/structure/B2358474.png)
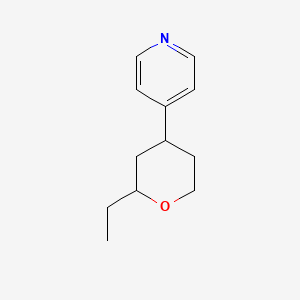
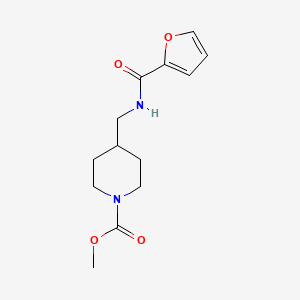
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2358479.png)
![exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2358482.png)
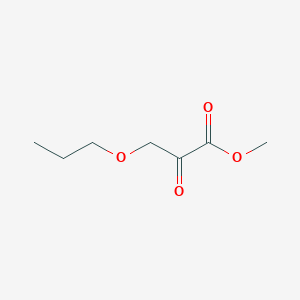
![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)
